molecular formula C8H7BrO B580897 4/'-BROMOACETOPHENONE-D7 CAS No. 1219805-88-5

4/'-BROMOACETOPHENONE-D7

Cat. No. B580897
M. Wt: 206.09
InChI Key: WYECURVXVYPVAT-AAYPNNLASA-N
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Description

4/'-BROMOACETOPHENONE-D7 is an organic compound used as a building block in Heck and Suzuki coupling reactions . It generates phenyl radicals upon UV irradiation .


Synthesis Analysis

A novel selective method for the synthesis of α‐Bromoacetophenone and α,α‐Dibromoacetophenone using NaBr/K2S2O8 has been reported . In this work, α-bromoacetophenone and α,α-dibromoacetophenone were selectively synthesized using sodium bromide as a bromine source and potassium persulfate as an oxidant .


Molecular Structure Analysis

The molecular formula of 4/'-BROMOACETOPHENONE-D7 is BrC6D4COCD3 . The molecular weight is 206.09 . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

4/'-BROMOACETOPHENONE is used in organic coupling reactions . It is also known for its usefulness in various biological applications . The bromination reaction of carbonyl compounds is a crucial aspect of organic chemistry .

Scientific Research Applications

Physico-Chemical and Spectroscopic Properties

4-Bromoacetophenone has been studied for its effects on physical, thermal, and spectral properties when treated with biofield energy. This treatment led to significant changes, including a decrease in the crystallite size, alterations in melting point and heat of fusion, and shifts in C=O stretching frequency as observed through various analytical methods like XRD, DSC, TGA, FT-IR, GC-MS, and UV-Vis spectrometry (Trivedi et al., 2015).

Photocleavage of DNA

4'-Bromoacetophenone derivatives have been investigated as potential photoinducible DNA cleaving agents. These compounds, especially when conjugated with pyrrolecarboxamide, can generate monophenyl radicals that are capable of hydrogen atom abstraction, leading to DNA cleavage. This property has been analyzed through the synthesis of specific derivatives and assessment of their DNA cleaving activities and sequence selectivities (Wender & Jeon, 1999).

Oxidation Studies

The oxidation of 4-bromoacetophenone by ozone in acetic acid has been a subject of investigation. This study focused on understanding the kinetics and mechanism of this oxidation process. The results included identification of the main products of the reaction and analysis of how certain catalysts, like manganese (II) acetate, affect the process (Galstyan et al., 2021).

Spectroscopic Analysis

Detailed spectroscopic investigations, such as FT-IR and FT-Raman spectral analysis, have been conducted on derivatives like 4-chloro-2-bromoacetophenone. These studies involve comparing experimental and theoretical spectra, and analyzing the impact of halogens on the vibrational bands of the carbonyl and acetyl groups in the molecule (Ramalingam et al., 2011).

Safety And Hazards

4/'-BROMOACETOPHENONE-D7 may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep it in a dry, cool, and well-ventilated place .

Future Directions

The photoreduction of aryl bromides/chlorides with 656 nm LED via triplet-triplet annihilation (TTA) strategy has been reported . This method is based on the discovery that the commonly used chromophore of perylene can serve as an efficient and metal-free photocatalyst to enable the photoreduction of inert aryl halides without the conventional need for electronic sacrificial agents .

properties

CAS RN

1219805-88-5

Product Name

4/'-BROMOACETOPHENONE-D7

Molecular Formula

C8H7BrO

Molecular Weight

206.09

IUPAC Name

1-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,2,2-trideuterioethanone

InChI

InChI=1S/C8H7BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3/i1D3,2D,3D,4D,5D

InChI Key

WYECURVXVYPVAT-AAYPNNLASA-N

SMILES

CC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

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